

Application Notes: Utilizing Boc-Orn-OH for Advanced Bioconjugation

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Compound of Interest

Compound Name: *Boc-Orn-OH*

Cat. No.: *B557151*

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Introduction

Site-specific bioconjugation has emerged as a pivotal technology in drug development, enabling the creation of highly targeted and effective therapeutic agents such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). The non-proteinogenic amino acid ornithine, with its side-chain primary amine, offers a versatile handle for the attachment of various payloads, including cytotoxic drugs, imaging agents, and pharmacokinetic modifiers. The use of Na^+ -Boc-protected ornithine (**Boc-Orn-OH**) and its orthogonally protected derivatives in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of this conjugation site into a peptide sequence.

These application notes provide a comprehensive overview and detailed protocols for the use of **Boc-Orn-OH** in bioconjugation. We will cover the synthesis of ornithine-containing peptides, site-specific conjugation strategies, and the characterization of the final bioconjugate, with a specific focus on the development of peptide-based therapeutics targeting the Ephrin (Eph) receptor signaling pathway.

Physicochemical Properties of Key Reagents

For successful bioconjugation, understanding the properties of the building blocks is crucial. Below is a summary of the key reagents discussed in these protocols.

Reagent	Molecular Formula	Molecular Weight (g/mol)	Key Feature
Boc-Orn(Fmoc)-OH	C ₂₅ H ₃₀ N ₂ O ₆	454.52	Orthogonal protection for Fmoc-SPPS, allowing for selective deprotection of the side chain. [1]
NHS Ester (generic)	Varies	Varies	Amine-reactive functional group for conjugation to the ornithine side chain. [2] [3]
TNYL-RAW Peptide	C ₈₄ H ₁₂₃ N ₂₅ O ₂₀	1859.05	A known peptide antagonist of the EphB4 receptor. [2] [3] [4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide

This protocol describes the synthesis of a peptide containing an ornithine residue using Fmoc/tBu chemistry, which allows for the selective deprotection of the ornithine side chain for subsequent conjugation.

Materials:

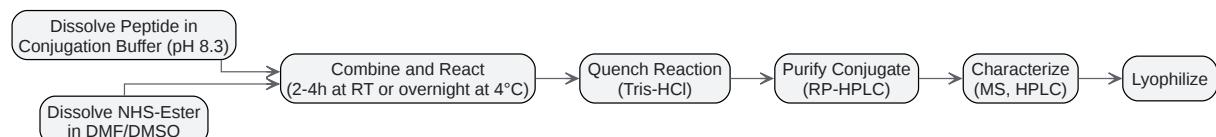
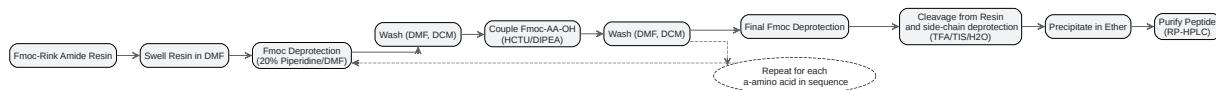
- Fmoc-Rink Amide resin
- Fmoc-amino acids (including Fmoc-Orn(Boc)-OH)
- Coupling reagents: HCTU, N,N-diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

- Washing solvents: DMF, dichloromethane (DCM)
- Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
- Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
- Amino Acid Coupling:
 - In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Washing: Wash the resin with DMF (3x) and DCM (3x).
- Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating Fmoc-Orn(Boc)-OH at the desired position.
- Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
- Side-Chain Deprotection (for conjugation on-resin - optional): To perform on-resin conjugation, the Boc group on the ornithine side chain can be selectively removed using a solution of 30-50% TFA in DCM for 30 minutes. This step is omitted if conjugation is to be performed in solution after peptide cleavage.
- Cleavage and Global Deprotection:

- Wash the resin with DCM and dry under vacuum.
- Treat the resin with the cleavage cocktail for 2-3 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide and wash with cold ether (3x).
- Dry the crude peptide under vacuum.



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